4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one is a heterocyclic compound that features a phthalazine core with a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one typically involves the reaction of phthalazine derivatives with pyridine-based reagents. One common method involves the condensation of phthalazine-1(2H)-one with 2-(bromomethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can enhance binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one.
Pyridine: A simple aromatic heterocycle that forms the basis of the pyridin-2-ylmethyl group.
Phthalazinone derivatives: Compounds with similar structures but different substituents on the phthalazine core.
Uniqueness
This compound is unique due to the presence of both the phthalazine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
107559-06-8 |
---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H11N3O/c18-14-12-7-2-1-6-11(12)13(16-17-14)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,17,18) |
InChI Key |
SKNGMGFYENXZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.